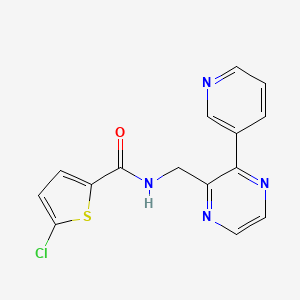

5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Description

5-Chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone substituted with a chloro group at the 5-position and a pyridine-pyrazine hybrid moiety at the N-alkyl position. The compound’s design integrates bioisosteric elements (pyridine, pyrazine) known to enhance binding affinity to therapeutic targets like coagulation factors .

Properties

IUPAC Name |

5-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4OS/c16-13-4-3-12(22-13)15(21)20-9-11-14(19-7-6-18-11)10-2-1-5-17-8-10/h1-8H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVACFXRLOKOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyridine and a suitable aldehyde.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.

Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

Final Coupling and Chlorination: The final step involves coupling the synthesized rings and introducing the chlorine atom through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amide-Related Reactions

The carboxamide group participates in reactions such as:

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

-

Amidation : Formation of new amide bonds with amines or alcohols using coupling agents (e.g., CDI or MsCl) .

-

Substitution : Reactions at the amide nitrogen, such as alkylation or acylation, depending on the substituent’s electron-donating/withdrawing effects.

Example :

In analogous systems, amide formation involves reductive amination or coupling agents like CDI, as observed in the synthesis of benzothiophene derivatives .

Chloro Substituent Reactions

The chloro group on the thiophene ring undergoes:

-

Nucleophilic Substitution : Replacement with nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Electrophilic Aromatic Substitution : Potential for electrophilic attack at positions activated by electron-donating groups.

Example :

Chlorine substitution is common in thiophene derivatives, as seen in pyrazine kinase inhibitors, where such modifications alter biological activity.

Thiophene Ring Reactions

The thiophene ring may undergo:

-

Electrophilic Substitution : Reactions at positions adjacent to electron-donating groups (e.g., halogenation, nitration).

-

Oxidation : Potential conversion to thiophene oxide or sulfonic acid derivatives under strong oxidizing agents.

Example :

Thiophene rings in similar compounds are known to participate in Suzuki coupling reactions, as demonstrated in pyrazine-based inhibitors .

Pyridin-3-yl Group Reactions

The pyridin-3-yl moiety can engage in:

-

Coupling Reactions : Suzuki coupling to introduce additional aromatic groups .

-

Electrophilic Substitution : Nitration or alkylation at activated positions.

Example :

Pyridine rings in related compounds undergo coupling reactions to modify substituent positions, affecting biological activity .

Pyrazine Ring Reactions

The pyrazine ring may participate in:

-

Annular Tautomerism : Interconversion between different tautomeric forms, influencing reactivity .

-

Acyl Migration : Thermal migration of acyl groups from annular nitrogen to exocyclic positions, as observed in pyrazole derivatives .

Example :

In pyrazole-based systems, acylation at annular nitrogen followed by cyclization forms lactams, suggesting similar reactivity in pyrazine rings .

Reaction Conditions and Outcomes

Research Findings and Implications

-

Structural Influence : The combination of thiophene, pyrazine, and pyridin-3-yl groups enhances reactivity and biological targeting potential .

-

Mechanistic Insights : Annular tautomerism and acyl migration in pyrazine rings highlight the need for precise reaction control to avoid unintended transformations .

-

Biological Relevance : Similar compounds exhibit kinase inhibition and antiviral activity, suggesting therapeutic potential for this compound .

Scientific Research Applications

Biological Activities

Research indicates that 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of thiophene and pyrazine have been reported to exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

There is emerging evidence that compounds containing thiophene and pyrazine rings exhibit antimicrobial properties. They have been tested against various bacterial strains, showing potential as antibacterial agents .

Anti-inflammatory Effects

Compounds with similar scaffolds have also been evaluated for their anti-inflammatory properties. They may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiophene ring | Enhanced cytotoxicity against cancer cells |

| Variations in the pyrazine moiety | Altered antimicrobial potency |

| Changes in the carboxamide group | Impact on anti-inflammatory activity |

Case Studies

Several studies highlight the applications of compounds related to this compound:

- Inhibition of Cancer Cell Lines : A study demonstrated that a derivative exhibited significant growth inhibition in breast cancer cell lines, suggesting that structural modifications could enhance its anticancer potential .

- Antimicrobial Testing : Another research effort revealed that similar compounds showed promising results against antibiotic-resistant strains of bacteria, indicating a potential new avenue for antibiotic development .

- Anti-inflammatory Mechanisms : Research into anti-inflammatory mechanisms has shown that these compounds can inhibit key pro-inflammatory cytokines, offering insights into their therapeutic use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis highlights key differences and similarities between 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide and related compounds, focusing on structure, synthesis, and biological activity.

Structural Analogues from Thiophene-2-Carboxamide Series

A. 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (Compound 3)

B. 5-Aryl Derivatives (4a–4n)

- Structure : Aryl groups (e.g., 3-chlorophenyl) replace the bromo/chloro substituent.

- Synthesis : Achieved via Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with boronic acids (72–85% yields) .

- Key Data :

- Example: 5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a)

- Melting Point: 187–189°C

- $ ^1H $ NMR (DMSO-d6): δ 11.27 (s, 1H), 8.45 (d, J = 35.5 Hz, 2H)

- Molecular Weight: 316.8 g/mol (M + H)+ .

Comparison :

- Chloro vs. bromo substituents: Chloro’s smaller size may reduce steric hindrance in binding pockets compared to bromo derivatives .

Pharmacologically Active Analogues

A. Segartoxaban (WHO-INN Proposed Name)

- Structure : Contains a 5-chloro-thiophene-2-carboxamide core but with a sulfonamide-piperazine-morpholine side chain.

- Function : Dual inhibitor of Factor Xa and thrombin, indicating anticoagulant activity .

- Key Feature : The sulfonamide group and morpholine ring enhance solubility and pharmacokinetics compared to simpler pyrazine derivatives .

B. Rivaroxaban

- Structure: Features a 5-chloro-thiophene-2-carboxamide group linked to a morpholine-oxazolidinone moiety.

- Function : Selective Factor Xa inhibitor (IC₅₀ = 0.7 nM).

- Key Data: Molecular Weight: 435.88 g/mol CAS No.: 366789-02-8 Synthesis: Complex multi-step process involving chiral intermediates .

Comparison :

- The target compound’s pyridine-pyrazine side chain may mimic Rivaroxaban’s morpholine group in targeting Factor Xa but with distinct binding kinetics due to aromatic nitrogen interactions.

- Segartoxaban’s dual inhibitory mechanism contrasts with the target compound’s likely single-target action (inferred from structural simplicity) .

Data Tables

Table 2: Pharmacological Comparison

| Compound | Biological Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| Target Compound | Likely Factor Xa (inferred) | Not reported | Probable competitive inhibition |

| Rivaroxaban | Factor Xa | 0.7 nM | Selective, reversible inhibition |

| Segartoxaban | Factor Xa, Thrombin | Not reported | Dual inhibition |

Biological Activity

5-Chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 251.68 g/mol. The structure includes a thiophene ring, a carboxamide group, and pyridine and pyrazine moieties, which contribute to its biological properties.

The compound's mechanism of action primarily involves inhibition of specific protein kinases, particularly those involved in cancer cell proliferation and inflammation pathways. Studies have shown that compounds with similar structures can effectively inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase, thus leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of compounds related to this compound exhibit potent anticancer properties. For instance, certain aminopyrazole derivatives have shown IC50 values ranging from 0.08 to 12.07 μM against various cancer cell lines, with mechanisms involving the inhibition of tubulin polymerization and modulation of apoptotic pathways .

| Compound | IC50 (μM) | Target | Mechanism |

|---|---|---|---|

| Compound 1 | 0.08 | Tubulin | Inhibits polymerization |

| Compound 2 | 12.07 | MAPK | Inhibits phosphorylation |

| Compound 3 | 0.283 | TNF-a | Inhibits release in LPS-stimulated cells |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-a. In vivo studies have confirmed its ability to reduce microglial activation and astrocyte proliferation in models of neuroinflammation .

Case Studies

- In Vitro Studies : A study conducted on various tumor cell lines showed that derivatives similar to this compound effectively inhibited cell growth and induced apoptosis through modulation of the Bcl-2 family proteins .

- In Vivo Studies : Animal models treated with this compound exhibited significant reductions in tumor size and inflammatory markers, suggesting its potential as a therapeutic agent in cancer treatment and inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 5-chloro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling a thiophene-2-carboxamide derivative with a pyrazine-pyridine moiety. Key steps include:

- Esterification/Acylation: Start with 5-chlorothiophene-2-carboxylic acid, activate the carboxyl group using coupling agents like EDCI/HOBt to form an intermediate acyl chloride or active ester .

- Amide Bond Formation: React the activated carboxylic acid with (3-(pyridin-3-yl)pyrazin-2-yl)methanamine under anhydrous conditions (e.g., DMF or THF) at 0–25°C. Use triethylamine or DIPEA to neutralize HCl byproducts .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMSO/water) to isolate the product.

Yield Optimization:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if pyrazine/pyridine fragments require pre-functionalization .

- Temperature Control: Maintain low temperatures during coupling to minimize side reactions.

- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity in polar solvents like DMF .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of amide C=O (1650–1680 cm⁻¹), thiophene C-Cl (600–700 cm⁻¹), and pyridine/pyrazine aromatic C-H stretches (3050–3100 cm⁻¹) .

- NMR Analysis:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of Cl or pyrazine) validate substituent positions .

Common Pitfalls:

- Solvent impurities in NMR (e.g., residual DMSO at δ 2.5 ppm) may obscure signals. Use deuterated solvents and baseline correction .

Advanced: How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., unexpected NMR shifts or MS fragments)?

Methodological Answer:

- Dynamic Effects: Check for tautomerism in pyrazine/pyridine rings (e.g., proton exchange in D₂O) or conformational flexibility in the methylene linker .

- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

- Isotopic Labeling: Synthesize deuterated analogs to trace fragmentation pathways in MS (e.g., Cl → ³⁷Cl isotope patterns) .

Case Study:

If a mass fragment corresponds to [M-Cl]⁺ but theoretical predictions omit it, consider alternative cleavage pathways (e.g., retro-Diels-Alder in fused rings) .

Advanced: What strategies are used to investigate polymorphic forms of this compound, and how does polymorphism affect stability?

Methodological Answer:

- Polymorph Screening:

- Stability Studies:

Impact on Bioactivity:

Stable crystalline forms (e.g., methanesulfonate salts in ) show enhanced shelf-life but may require micronization for solubility .

Basic: What are common synthetic impurities, and how can they be quantified?

Methodological Answer:

Common Impurities:

- Unreacted Starting Materials: Residual (3-(pyridin-3-yl)pyrazin-2-yl)methanamine (detectable via TLC, Rf = 0.3 in ethyl acetate).

- Hydrolysis Byproducts: 5-Chlorothiophene-2-carboxylic acid from amide bond cleavage under acidic conditions .

Quantification Methods:

- HPLC-DAD: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Calibrate against spiked standards .

- LC-MS/MS: Identify trace impurities (<0.1%) via MRM transitions (e.g., m/z 435 → 154 for the parent ion) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the pyrazine-pyridine moiety in biological activity?

Methodological Answer:

SAR Design:

- Analog Synthesis: Replace pyridine with morpholine ( ) or pyrazine with triazine () to test anticoagulant activity .

- In Vitro Assays: Measure IC₅₀ against Factor Xa (for thrombosis targets) or kinase inhibition (e.g., Jak2 in ) .

Key Findings:

- Pyridine’s nitrogen orientation (para vs. meta) affects hydrogen bonding with target proteins .

- Pyrazine’s electron-deficient ring enhances π-π stacking in hydrophobic binding pockets .

Computational Tools:

- Molecular Docking (AutoDock Vina): Simulate binding poses with thrombin (PDB: 1KTS) to prioritize analogs .

Advanced: How to design stability studies under environmental stress (e.g., heat, light) to identify degradation pathways?

Methodological Answer:

Protocol:

- Forced Degradation:

- Analysis:

Degradation Mechanisms:

- Hydrolysis: Amide bond cleavage in acidic/basic conditions.

- Oxidation: Pyridine ring forms N-oxide derivatives .

Basic: What solvent systems are optimal for recrystallization to achieve high-purity crystals?

Methodological Answer:

- Solvent Selection: Use mixed solvents (e.g., DCM/methanol for polar compounds) or ethyl acetate/hexane for non-polar systems .

- Gradient Cooling: Slowly reduce temperature from reflux to 4°C to promote large crystal growth .

Case Study:

Ethyl acetate/hexane (3:7) yielded 75% pure crystals in , while DMSO/water (1:2) improved purity to >95% .

Advanced: How can researchers reconcile conflicting biological activity data across different assay platforms?

Methodological Answer:

- Assay Standardization:

- Cross-Validation: Compare enzyme-based (e.g., chromogenic substrates) and cell-based (e.g., platelet aggregation) assays .

Root-Cause Analysis:

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.